molecular formula C19H22Cl2N2O3 B7055804 1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea

1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea

Cat. No.: B7055804
M. Wt: 397.3 g/mol
InChI Key: LXLDWDXCBVVQJL-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is notable for its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Chloride Intermediate: The reaction begins with the chlorination of benzyl alcohol to form benzyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with 3,4-dichloroaniline to form the corresponding benzylamine derivative.

    Urea Formation: The benzylamine derivative is then reacted with an isocyanate to form the urea linkage.

    Hydroxy and Methoxy Group Introduction: Finally, the hydroxy and methoxy groups are introduced through a series of reactions involving appropriate alcohols and protecting group strategies.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the aromatic rings can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique chemical properties may offer therapeutic benefits.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea exerts its effects is complex and involves multiple molecular targets and pathways. Its biological activity is thought to be mediated through interactions with specific enzymes or receptors, leading to modulation of cellular signaling pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(4-methoxybutyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)urea

Uniqueness

1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3/c1-26-12-15(24)9-10-22-19(25)23-18(13-5-3-2-4-6-13)14-7-8-16(20)17(21)11-14/h2-8,11,15,18,24H,9-10,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLDWDXCBVVQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCNC(=O)NC(C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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